p-Phenylenediphosphoric acid

Description

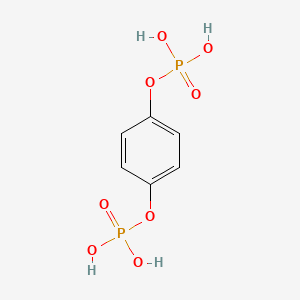

p-Phenylenediphosphoric acid: is an organophosphorus compound characterized by the presence of two phosphoric acid groups attached to a benzene ring at the para positions

Properties

Molecular Formula |

C6H8O8P2 |

|---|---|

Molecular Weight |

270.07 g/mol |

IUPAC Name |

(4-phosphonooxyphenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H8O8P2/c7-15(8,9)13-5-1-2-6(4-3-5)14-16(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) |

InChI Key |

SGRJYDWQGVXJFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OP(=O)(O)O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide: This method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide to produce p-Phenylenediphosphoric acid.

Dealkylation of Dialkyl Phosphonates: The dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) is another effective method.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Phenylenediphosphoric acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve the replacement of one or more functional groups in this compound with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield phosphine derivatives.

Scientific Research Applications

Chemistry: p-Phenylenediphosphoric acid is used as a precursor in the synthesis of various organophosphorus compounds. It is also employed in the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its role in the development of new pharmaceuticals.

Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of p-Phenylenediphosphoric acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenylphosphonic Acid: Similar in structure but with only one phosphonic acid group attached to the benzene ring.

Benzenephosphonic Acid: Another related compound with a single phosphonic acid group.

Diphenylphosphoric Acid: Contains two phosphoric acid groups attached to different benzene rings.

Uniqueness: p-Phenylenediphosphoric acid is unique due to the presence of two phosphoric acid groups at the para positions of the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Q & A

Q. What are the established synthetic routes for p-Phenylenediphosphoric acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves phosphorylation of phenol derivatives using phosphorus oxychloride (POCl₃) under anhydrous conditions. Key parameters include:

- Temperature control : Reactions at 0–5°C minimize side-product formation (e.g., hydrolysis intermediates) .

- Catalyst selection : Pyridine or triethylamine enhances nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound, with purity verified via HPLC (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

Methodological Answer:

- NMR spectroscopy : ¹H/³¹P NMR confirms phosphoric acid group integration and symmetry (e.g., δ ~10–12 ppm for P–OH protons) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks critical for stability .

- Thermogravimetric analysis (TGA) : Quantifies thermal decomposition thresholds (>250°C in inert atmospheres) .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Acidic conditions (pH < 3) : Protonation of phosphate groups reduces hydrolysis but increases corrosivity .

- Neutral to alkaline conditions (pH 7–12) : Accelerates ester bond cleavage; monitor via UV-Vis spectroscopy (λ = 270 nm for degradation products) .

- Buffered systems : Use citrate-phosphate buffers (pH 4–6) for short-term stability studies .

Advanced Research Questions

Q. What computational modeling approaches are used to predict the coordination behavior of this compound with metal ions?

Methodological Answer:

- Density Functional Theory (DFT) : Models P=O/M⁺ interactions (e.g., bond lengths <2.1 Å for Al³⁺/Fe³⁺ complexes) .

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water vs. DMSO) .

- Charge distribution analysis : Hirshfeld surface analysis predicts preferential binding sites (e.g., oxygen atoms in phosphate groups) .

Q. How can contradictory data in literature regarding the acid’s catalytic performance in esterification reactions be resolved?

Methodological Answer:

- Reproducibility protocols : Standardize substrate ratios (e.g., 1:2 acid:alcohol) and reaction times (24–48 hrs) .

- In-situ monitoring : Use FTIR to track ester bond formation (C=O stretch at 1740 cm⁻¹) and identify intermediates .

- Multi-variable analysis : Apply Design of Experiments (DoE) to isolate factors like moisture content (<0.1% for optimal activity) .

Q. What strategies optimize this compound’s efficacy in multi-component reaction systems while minimizing side reactions?

Methodological Answer:

- Kinetic control : Use low temperatures (0–10°C) to suppress parallel reactions (e.g., oxidation of phenolic byproducts) .

- Protecting groups : Temporarily block reactive hydroxyl sites with trimethylsilyl (TMS) groups during synthesis .

- Catalyst recycling : Immobilize the acid on mesoporous silica to enhance reusability (>5 cycles with <5% activity loss) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported pKa values for this compound?

Methodological Answer:

- Standardized measurement : Use potentiometric titration in 0.1 M KCl at 25°C to minimize ionic strength variations .

- Cross-validation : Compare results from UV-pH titration (λ = 210 nm for deprotonation shifts) .

- Literature benchmarking : Reconcile data with structurally analogous compounds (e.g., diphenylphosphonic acid pKa ~1.5–2.5) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.